

ZN148 Demonstrates a Superior Low-Toxicity Profile in Preclinical Studies

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Compound of Interest				
Compound Name:	ZN148			
Cat. No.:	B15605679	Get Quote		

A comprehensive comparison of the novel metallo-β-lactamase inhibitor **ZN148** with alternative therapeutic agents reveals its promising safety profile, positioning it as a strong candidate for further clinical development. Experimental data consistently highlights the low cytotoxicity and high selectivity of **ZN148**, particularly when compared to other zinc-chelating agents and existing antibiotic therapies.

ZN148 is a zinc-chelating metallo-β-lactamase (MBL) inhibitor designed to restore the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the removal of essential zinc ions from the active site of MBL enzymes, thereby neutralizing the bacterial resistance mechanism.[1][2][3] A critical aspect of its development is ensuring that this zinc chelation is highly selective for bacterial enzymes, minimizing off-target effects on human zinc-dependent proteins and overall cytotoxicity.

In Vitro and In Vivo Evidence for ZN148's Low Toxicity

Preclinical studies have demonstrated a favorable safety profile for **ZN148**. A key finding is the absence of acute toxicity in a murine model, where cumulative intravenous doses of up to 128 mg/kg did not produce any observable adverse effects.[1][2][3][4] Furthermore, **ZN148** exhibits high selectivity, as evidenced by its lack of inhibition of the human zinc-containing enzyme glyoxylase II, even at a high concentration of 500 μ M.[1][2][3][4] In cytotoxicity assays, **ZN148** displayed minimal impact on human hepatocarcinoma (HepG2) cells, with a 50% inhibitory concentration (IC50) greater than 100 μ M.[2] This is a significant improvement over its parent



compound, which showed much higher cytotoxicity, suggesting that the structural modifications in **ZN148** successfully mitigate off-target effects.[2]

Comparative Toxicity Analysis

To provide a clear perspective on the safety advantages of **ZN148**, this guide compares its toxicity profile with that of other MBL inhibitors and alternative treatment options.



Compound/Drug	Class	Key Toxicity Findings	References
ZN148	Metallo-β-lactamase Inhibitor	No acute in vivo toxicity up to 128 mg/kg (murine). IC50 > 100 μM (HepG2 cells). No inhibition of human glyoxylase II at 500 μM.	[1][2][3][4]
Aspergillomarasmine A (AMA)	Metallo-β-lactamase Inhibitor	LD50 of 159.8 mg/kg in mice. Described as "relatively nontoxic" due to weaker zinc chelation than EDTA.	[3]
Dipicolinic Acid (DPA) Derivatives	Metallo-β-lactamase Inhibitor	A specific derivative showed no toxicity in a mammalian cell culture. Another derivative exhibited low in vitro cytotoxicity and minimal in vivo toxicity.	[5][6]
Bismuth Compounds	Metallo-β-lactamase Inhibitor	Can be non- selectively cytotoxic to mammalian cells, potentially inducing apoptosis.	[1][7]
Cefiderocol	Siderophore Cephalosporin	Safety profile consistent with other cephalosporins. Common adverse events include diarrhea and infusion site reactions.	[2][4]



Aztreonam/Avibactam	β-lactam/β-lactamase Inhibitor Combination	Adverse events are consistent with aztreonam monotherapy, primarily hepatic enzyme increases and diarrhea.	[8][9]
BP1	Metallo-β-lactamase Inhibitor	IC50 > 1000 mg/L (HepG2 cells). No inhibition of human glyoxylase II up to 500 μΜ. Found to be safe in vivo at therapeutic doses.	[10][11]

Experimental Methodologies

The assessment of **ZN148**'s low toxicity is supported by robust experimental protocols.

In Vivo Acute Toxicity Study

- Model: Murine model.
- · Administration: Intravenous injection.
- Dosage: Cumulative doses up to 128 mg/kg.
- Assessment: Observation for any signs of acute toxicity, including changes in behavior, weight loss, or mortality.
- Reference:[1][2][3][4]

In Vitro Cytotoxicity Assay

- Cell Line: Human hepatocarcinoma (HepG2) cells.
- Method: Cellular viability assays.



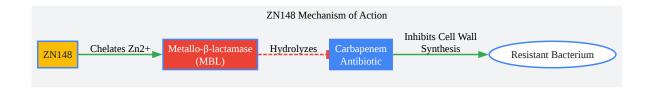
- Endpoint: Determination of the 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth or viability.
- Reference:[2]

Human Enzyme Inhibition Assay

- Enzyme: Human glyoxylase II (a zinc-dependent enzyme).
- Method: Measurement of enzyme activity in the presence of varying concentrations of the inhibitor.
- Endpoint: Assessment of the inhibitory effect of the compound on the human enzyme to determine its selectivity.
- Reference:[1][2][3][4]

Signaling Pathways and Experimental Workflows

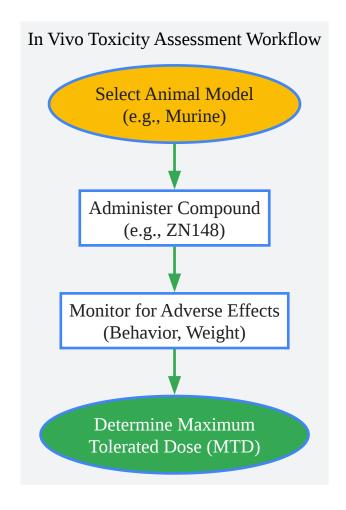
To visually represent the processes described, the following diagrams have been generated.



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Caption: Mechanism of action of **ZN148** in overcoming carbapenem resistance.

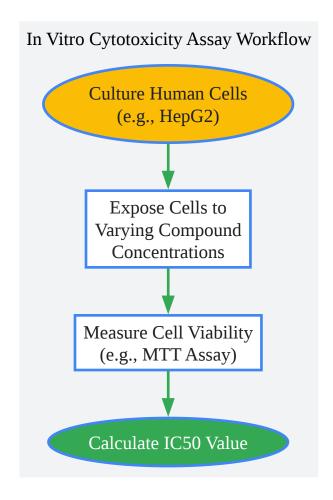




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Caption: Generalized workflow for in vivo toxicity assessment.





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Caption: Standard workflow for determining in vitro cytotoxicity.

In conclusion, the available data strongly supports the low toxicity profile of **ZN148**, making it a highly promising candidate for combating antibiotic resistance with a potentially wide therapeutic window. Its high selectivity for bacterial MBLs over human zinc-dependent enzymes is a key differentiator from other broad-spectrum zinc chelators. Further clinical investigation is warranted to fully validate these preclinical findings in human subjects.

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